6-Gingerol
Overview
Description
6-Gingerol is a phenolic phytochemical compound found in fresh ginger (Zingiber officinale). It is responsible for the pungent and spicy taste of ginger and is the main active ingredient contributing to its health benefits. This compound is present in fresh ginger in its raw form and is converted into other compounds, such as shogaols, during the drying and cooking processes .
Mechanism of Action
Target of Action
Gingerol, a major bioactive compound found in ginger, interacts with several targets in the body. It has been shown to interact with key targets such as TNF-α , IL-6 , NF-κB , cyclooxygenase-2 (COX-2) , and caspase-3 . These targets play crucial roles in various biological processes, including inflammation, immune response, and cell apoptosis .
Mode of Action
Gingerol interacts with its targets to bring about significant changes in the body. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also downregulates immune response and inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . This results in a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Biochemical Pathways
Gingerol affects several biochemical pathways. It has been shown to be involved in regulating response to exogenous stimuli, oxidative stress, response to toxic substances, and lipid metabolism . It also plays a role in abnormal cholinesterase metabolism and cell apoptosis .
Pharmacokinetics
Gingerol exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral administration, gingerol is rapidly absorbed into the plasma, reaching its maximal concentration after about 10 minutes . It is then distributed throughout the body, undergoing metabolic processes. Gingerol has a relatively short half-life, with most of it being eliminated from the body within a few hours . These properties impact the bioavailability of gingerol, influencing its therapeutic effects.
Result of Action
The action of gingerol at the molecular and cellular level results in several effects. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . This leads to a decrease in inflammation and oxidative stress. Gingerol also protects against organ failures induced by conditions such as sepsis . Furthermore, it has been shown to stimulate the apoptosis process , playing a role in cell death and renewal.
Action Environment
Environmental factors can influence the action, efficacy, and stability of gingerol. For instance, the presence of other bioactive compounds in ginger, such as shogaols and paradols, may enhance the therapeutic effects of gingerol . Additionally, the method of preparation and consumption of ginger can impact the bioavailability and efficacy of gingerol. More research is needed to fully understand how various environmental factors influence the action of gingerol.
Biochemical Analysis
Biochemical Properties
Gingerol interacts with various biomolecules and plays a significant role in biochemical reactions . It has been found to exhibit antioxidant, anti-inflammatory, anti-fungal, and anticancer properties . Gingerol can inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, leading to a decrease in proinflammatory and an increase in anti-inflammatory cytokines .
Cellular Effects
Gingerol has a profound impact on various types of cells and cellular processes . It has been shown to regulate pro-apoptotic proteins Bax, Bid, TNFa, and genes producing cytochrome c while downregulating anti-apoptotic proteins c-FLIP, Bcl-2, and XIAP . Gingerol can also suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents .
Molecular Mechanism
Gingerol exerts its effects at the molecular level through various mechanisms . It can bind to heat receptors on the tongue, activating them . Gingerol can also inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .
Temporal Effects in Laboratory Settings
The effects of gingerol change over time in laboratory settings . Gingerol and its bioactive elements can be effective in sepsis via suppressing the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulating immune response, and protecting against sepsis-induced organ failures in experimental and animal models .
Dosage Effects in Animal Models
The effects of gingerol vary with different dosages in animal models . For instance, ginger and its bioactive elements, such as gingerol, have been shown to be effective in sepsis at doses ranging from 1–300 µg/mL or 1–100 mg/kg for 24 hours to 14 days .
Metabolic Pathways
Gingerol is involved in various metabolic pathways . It has been found to increase glucose uptake in cells without the need of a synthetic insulin activator, while also decreasing fasting glucose and increasing glucose tolerance .
Transport and Distribution
Gingerol is transported and distributed within cells and tissues . In vivo studies have shown that 6-gingerol is distributed to the lungs, brain, heart, liver, and kidneys, with the highest concentration in the gastrointestinal tract .
Subcellular Localization
The subcellular localization of gingerol and its effects on its activity or function have been studied . Gingerol is found in yellow-pigmented cells in the rhizomes of ginger, and there is a correlation between the number of pigmented cells and the amount of gingerol in these organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Gingerol can be synthesized through various chemical routes. One common method involves the aldol condensation of vanillin with acetone, followed by hydrogenation and subsequent oxidation. The reaction conditions typically include the use of a base such as sodium hydroxide for the aldol condensation, and a hydrogenation catalyst like palladium on carbon for the hydrogenation step .
Industrial Production Methods
Industrial production of gingerol often involves extraction from ginger rhizomes. Techniques such as reflux extraction and ultrasound-assisted extraction are commonly used. Reflux extraction involves heating the ginger rhizomes with a solvent like ethanol at elevated temperatures for several hours. Ultrasound-assisted extraction uses ultrasonic waves to enhance the extraction efficiency, often employing ethanol as the solvent .
Chemical Reactions Analysis
Types of Reactions
6-Gingerol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zingerone, a compound with a spicy-sweet aroma.
Reduction: Reduction of gingerol can yield dihydrogingerol.
Dehydration: Dehydration of gingerol leads to the formation of shogaols, which are more pungent than gingerol
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Dehydration: Mild heating or drying conditions are sufficient to induce dehydration
Major Products
Zingerone: Formed through oxidation.
Dihydrogingerol: Formed through reduction.
Shogaols: Formed through dehydration.
Scientific Research Applications
6-Gingerol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic compounds and their reactions.
Biology: Studied for its effects on cellular processes, including its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-diabetic, and anti-obesity properties.
Industry: Used as a natural flavoring agent and preservative in the food industry .
Comparison with Similar Compounds
6-Gingerol is often compared with other phenolic compounds found in ginger, such as shogaols and paradols:
Shogaols: Formed from gingerol through dehydration, shogaols are more pungent and have stronger anti-inflammatory and anti-cancer properties.
Paradols: Similar in structure to gingerol but with different side chains, paradols also exhibit antioxidant and anti-inflammatory activities.
Zingerone: Formed from gingerol through oxidation, zingerone has a spicy-sweet aroma and is less pungent than gingerol .
Properties
IUPAC Name |
(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041035 | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23513-14-6 | |
Record name | [6]-Gingerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gingerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6)-Gingerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GINGEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: []-gingerol has been shown to alleviate inflammatory injury in ulcerative colitis by regulating the balance of T helper 17 (Th17) and regulatory T (Treg) cells. [] It suppresses the production of pro-inflammatory cytokines such as interleukin-17 (IL-17) while promoting the production of anti-inflammatory cytokine IL-10. [] This regulation of the Th17/Treg balance contributes to the suppression of inflammatory responses in the bowel. [] Furthermore, 6-gingerol can suppress the activation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. []
ANone: Research indicates that this compound can activate the AMPK pathway. [] This activation has been linked to the restoration of impaired intestinal barrier function and suppression of pro-inflammatory responses in models of dextran sodium sulfate (DSS)-induced colitis. []
ANone: Studies demonstrate that this compound can ameliorate hepatic steatosis, inflammation, and oxidative stress. [] This protective effect is linked to the activation of the liver kinase B1 (LKB1)/AMPK signaling pathway. [] this compound enhances the stability of the LKB1/STRAD/MO25 complex, which is essential for LKB1 activation and subsequent downstream effects. []
ANone: this compound has been shown to activate the PI3K/AKT pathway by suppressing the expression of guanylate-binding protein 2 (GBP2) in neurons. [] This activation contributes to improved neurological outcomes, reduced brain edema, and decreased neuronal apoptosis in rat models of subarachnoid hemorrhage. []
ANone: The molecular formula of this compound is C17H26O4, and its molecular weight is 294.39 g/mol.
ANone: Heat treatment has been shown to have minimal impact on the antioxidant activity of ginger oleoresins. []
ANone: Adding CMC to ginger drinks can slow down the sedimentation process and reduce the loss of gingerol content during storage, particularly at higher temperatures. []
ANone: Molecular docking analysis has been employed to predict the binding pockets of LKB1 that are crucial for its interaction with this compound. [] This type of computational analysis helps elucidate the molecular mechanisms underlying this compound's effects on the LKB1/AMPK pathway. Additionally, docking studies and electrochemical analysis suggest a potential interaction between []-gingerol and αVβ3 integrin, which could contribute to its anti-metastatic effects in triple-negative breast cancer. []
ANone: Gingerols with longer alkyl side chains, particularly []-gingerol and []-gingerol, exhibit more potent inhibitory effects on T lymphocytes compared to []-gingerol. [] This difference is observed in their ability to inhibit T lymphocyte proliferation, expression of activation markers (CD25 and CD69), and the synthesis of IL-2. []
ANone: Shogaols, possessing α, β-unsaturated ketones moieties, generally demonstrate greater antioxidant activity compared to gingerols. [] Notably, []-shogaol exhibits the highest antioxidant capacity among the studied gingerols and shogaols. []
ANone: Following oral administration in rats, this compound is rapidly absorbed into the plasma, reaching its maximum concentration within 10 minutes. [] It exhibits a biexponential decline in plasma concentration, with an elimination half-life of 1.77 hours and a total body clearance of 40.8 L/h. []
ANone: Following oral administration, this compound is well-distributed to various tissues, with the highest concentrations found in the gastrointestinal tract. [] Notably, tissue concentrations of this compound surpass plasma concentrations after 0.25 hours post-dose, indicating high tissue partitioning and extensive distribution. []
ANone: Metabolic studies in rats have identified three major phase I metabolites and four phase II metabolites of this compound. [] Glucuronidation of hydroxylated this compound appears to be the primary metabolic pathway, with these metabolites being primarily excreted in urine. []
ANone: After oral administration of 2.0 g ginger extract in humans, only free 10-gingerol and 6-shogaol are detectable in plasma, peaking at 1 hour post-dose. [] Glucuronide and sulfate metabolites of all four analytes (6-, 8-, 10-gingerols, and 6-shogaol) are also detected in plasma, with peak concentrations occurring at 1 hour post-dose. [] Notably, very low concentrations of 10-gingerol glucuronide and sulfate are found in colon tissues. []
ANone: Research suggests that this compound inhibits the growth of colon cancer cells (LoVo) by inducing G2/M cell cycle arrest. [] It also demonstrates anti-metastatic effects in mouse models of colorectal cancer by upregulating CD8+ T cell function and modulating immune checkpoint proteins (PD-1/PD-L1 and CTLA-4). []
ANone: []-gingerol effectively ameliorates cisplatin-induced pica in rat models. [] Its antiemetic mechanism in this context is linked to the modulation of the tryptophan hydroxylase (TPH)/monoamine oxidase A (MAO-A)/serotonin reuptake transporter (SERT)/5-HT/5-HT3 receptor system, influencing the synthesis, metabolism, and reuptake of serotonin (5-HT). []
ANone: []-gingerol has shown protective effects against Aβ-induced apoptosis in PC12 cells (rat pheochromocytoma cells). [] This protective effect is attributed to a reduction in oxidative stress and inflammatory responses, as evidenced by decreased intracellular reactive oxygen species (ROS), malondialdehyde (MDA), and nitric oxide (NO) production, and increased superoxide dismutase (SOD) activity. [] Additionally, this compound enhances the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), further contributing to its neuroprotective effects. []
ANone: Gingerol oxime, a derivative of gingerol, has shown protective effects against glutamate-induced neurotoxicity in PC12 cells. [] It increases cell viability and reduces apoptosis induced by glutamate, suggesting a potential role in protecting against neurodegenerative diseases. []
ANone: this compound has demonstrated a protective effect against lipopolysaccharide (LPS)-induced acute lung injury in rats. [] It reduces lung injury by suppressing the activation of the NLRP3 inflammasome, a key component of the inflammatory response, through the activation of the Nrf2/HO-1 signaling pathway. []
ANone: []-gingerol has been shown to alleviate the exaggerated vasoconstriction observed in the aorta of diabetic rats. [] This effect is attributed to its ability to induce direct vasodilation and promote nitric oxide (NO) generation in vascular tissues. []
ANone: Metabolomic analysis of urine from rats with sepsis-induced kidney injury revealed alterations in metabolite profiles following treatment with []-gingerol and []-gingerol. [] Increased levels of creatinine, allantoin, dimethylglycine (DMG), and taurine were observed in the urine of septic rats, while DMA and DMS were elevated in rats treated with []-gingerol and []-gingerol. [] These findings suggest that these metabolites could serve as potential biomarkers for monitoring kidney function and treatment response in sepsis. []
ANone: High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of gingerols in ginger samples. [] It allows for the separation and quantification of different gingerol analogs, providing valuable information about their individual concentrations. Additionally, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers a rapid and sensitive method for determining the levels of 6-, 8-, and 10-gingerol in ginger rhizomes. [] This technique allows for accurate quantification of these compounds, even at low concentrations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.